molecular formula C18H15N5O3S B12763859 Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- CAS No. 84138-24-9

Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)-

Cat. No.: B12763859
CAS No.: 84138-24-9
M. Wt: 381.4 g/mol
InChI Key: WZFPJMASKORCHA-UHFFFAOYSA-N
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Description

Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- is a complex organic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole core structure, which is substituted with a p-nitrophenoxy group and a thiazolylamino group. The unique combination of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.

    Introduction of the p-Nitrophenoxy Group: The p-nitrophenoxy group can be introduced through a nucleophilic substitution reaction, where a p-nitrophenol reacts with a suitable leaving group on the benzimidazole core.

    Attachment of the Thiazolylamino Group: The thiazolylamino group can be attached via a nucleophilic substitution reaction, where a thiazole derivative reacts with a suitable electrophilic site on the benzimidazole core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable solvents and catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives of the compound, potentially with modifications to the nitrophenoxy or thiazolylamino groups.

    Reduction: Reduced derivatives, such as the conversion of nitro groups to amino groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- depends on its interaction with molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Disrupting Cellular Functions: Interfering with cellular processes such as DNA replication, protein synthesis, or membrane integrity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds with similar benzimidazole core structures but different substituents.

    Thiazole Derivatives: Compounds containing the thiazole ring with various functional groups.

    Nitrophenoxy Compounds: Compounds with the nitrophenoxy group attached to different core structures.

Uniqueness

Benzimidazole, 2-((p-nitrophenoxy)methyl)-1-((2-thiazolylamino)methyl)- is unique due to the specific combination of its functional groups, which imparts distinct chemical and biological properties

Properties

CAS No.

84138-24-9

Molecular Formula

C18H15N5O3S

Molecular Weight

381.4 g/mol

IUPAC Name

N-[[2-[(4-nitrophenoxy)methyl]benzimidazol-1-yl]methyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C18H15N5O3S/c24-23(25)13-5-7-14(8-6-13)26-11-17-21-15-3-1-2-4-16(15)22(17)12-20-18-19-9-10-27-18/h1-10H,11-12H2,(H,19,20)

InChI Key

WZFPJMASKORCHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CNC3=NC=CS3)COC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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